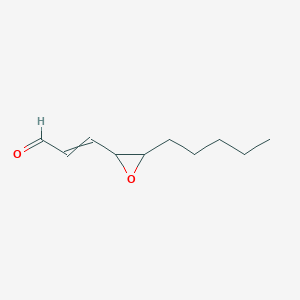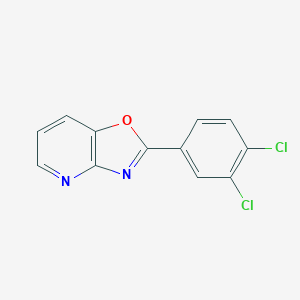
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide, also known as LGM2605, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. LGM2605 is a member of the isoquinoline family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in inflammation, neuroprotection, and cancer. 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has also been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD). In animal models, 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been shown to reduce inflammation, protect neurons from damage, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its broad range of biological activities. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties, which make it a promising candidate for the development of novel therapeutics. Another advantage of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its relatively low toxicity, which has been demonstrated in animal studies. However, one limitation of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide is its poor water solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide and its potential side effects.
Future Directions
There are several future directions for the research of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide. One area of focus is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide as a potential therapeutic for various inflammatory and neurodegenerative diseases, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Additionally, further studies are needed to explore the anti-cancer properties of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide and its potential use in cancer therapy.
Synthesis Methods
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide involves a multi-step process. The first step is the preparation of 3,4-dihydro-3,3-dimethylisoquinoline, which is achieved by the reduction of 3,4-dimethyl-1-nitrosoisoquinoline using sodium borohydride. The resulting compound is then reacted with 2-methylphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to form 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide. The final product is obtained by purification using column chromatography.
Scientific Research Applications
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. In preclinical studies, 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been found to reduce inflammation in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has also been shown to protect neurons from damage in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. Additionally, 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
170658-21-6 |
|---|---|
Product Name |
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2-methylphenyl)acetamide |
Molecular Formula |
C46H62N3O8PSi |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O/c1-14-8-4-7-11-17(14)21-19(23)12-18-16-10-6-5-9-15(16)13-20(2,3)22-18/h4-12,22H,13H2,1-3H3,(H,21,23)/b18-12+ |
InChI Key |
YFGUVFYODINRFP-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/2\C3=CC=CC=C3CC(N2)(C)C |
SMILES |
CC1=CC=CC=C1NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C |
synonyms |
Acetamide, 2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2- methylphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)


![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B221705.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)

![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)
